molecular formula C9H7BrClN B8458789 6-bromo-3-chloro-1-methyl-1H-indole

6-bromo-3-chloro-1-methyl-1H-indole

Cat. No. B8458789
M. Wt: 244.51 g/mol
InChI Key: YMXZDQJNJUWSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-chloro-1-methyl-1H-indole is a useful research compound. Its molecular formula is C9H7BrClN and its molecular weight is 244.51 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

6-bromo-3-chloro-1-methylindole

InChI

InChI=1S/C9H7BrClN/c1-12-5-8(11)7-3-2-6(10)4-9(7)12/h2-5H,1H3

InChI Key

YMXZDQJNJUWSNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-bromo-3-chloro-1H-indole (D72) (894 mg, 3.88 mmol) in DMF (16 mL) was cooled to 0° C. under an atmosphere of nitrogen. Sodium hydride (60% in mineral oil) (163 mg, 4.07 mmol) was added portionwise followed by methyl iodide (0.243 mL, 3.88 mmol). The mixture was stirred for 1.5 hour, slowly allowing to warm to RT. The mixture was quenched with saturated aq. NH4Cl and extracted with ethyl acetate (2×150 mL). The organic extracts were combined, dried with anhydrous sodium sulfate, filtered and evaporated to dryness. The residues were purified on silica, eluting with cyclohexane and ethyl acetate (0-50%). The appropriate fractions were combined and evaporated to dryness to give title compound (831 mg). LCMS (A): m/z (M−H)− 242/244, C9H7BrClN requires 243/245 (acidic).
Quantity
894 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step Two
Quantity
0.243 mL
Type
reactant
Reaction Step Three

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